Orobol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Orobol peut être synthétisé par biotransformation de la génistéine, une autre isoflavone, à l'aide d'enzymes génétiquement modifiées. Par exemple, la tyrosinase recombinante affichée sur les spores de Bacillus subtilis a été utilisée pour convertir la génistéine en this compound . Les conditions réactionnelles impliquent généralement le maintien d'une température et d'un pH optimaux pour garantir la stabilité et l'activité enzymatique.

Méthodes de production industrielle : La production industrielle d'this compound en est encore à ses débuts. Les méthodes impliquant la fermentation du soja ou l'utilisation de cultures microbiennes sont en cours d'exploration. L'utilisation de bioréacteurs pour optimiser le rendement et la pureté de l'this compound est une approche prometteuse .

Analyse Des Réactions Chimiques

Types de réactions : Orobol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones, qui sont des intermédiaires réactifs.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés dihydro correspondants.

Substitution : this compound peut participer à des réactions de substitution, en particulier en présence de réactifs électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les chlorures de sulfonyle sont couramment utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés de l'this compound, qui peuvent avoir des activités biologiques distinctes .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique :

Chimie : this compound est utilisé comme composé modèle pour étudier le comportement des isoflavones dans différentes conditions chimiques.

Médecine : this compound présente des effets thérapeutiques potentiels, tels que des propriétés anti-obésité et anti-inflammatoires

Industrie : this compound est étudié pour son utilisation dans les produits de soin de la peau en raison de ses effets protecteurs contre les dommages cutanés induits par les ultraviolets

5. Mécanisme d'action

This compound exerce ses effets principalement par l'inhibition d'enzymes spécifiques. Par exemple, il inhibe la caséine kinase 1 epsilon en se liant à son site de liaison à l'ATP, empêchant ainsi la phosphorylation des cibles en aval . Cette inhibition affecte divers processus cellulaires, notamment l'adipogenèse et l'inflammation .

Applications De Recherche Scientifique

Anti-Obesity Effects

Orobol has been shown to inhibit adipocyte differentiation and reduce body weight in high-fat diet-induced obesity models. A study demonstrated that this compound administration significantly decreased body weight and visceral fat mass in C57BL/6J mice without affecting food intake. The mechanism involves the inhibition of Casein Kinase 1 epsilon (CK1ε), which plays a crucial role in regulating adipogenesis and metabolic processes.

Key Findings:

- This compound effectively inhibits adipocyte differentiation compared to its precursor, genistein.

- It reduces lipid accumulation and body weight gain in obese mice models.

- The compound acts by inhibiting CK1ε activity, leading to decreased adipose tissue mass.

| Study | Method | Results |

|---|---|---|

| In vivo mouse model | 17.3% reduction in body weight compared to high-fat diet group | |

| Cell culture studies | Suppression of MDI-induced cell proliferation in 3T3-L1 preadipocytes |

Anti-Inflammatory Properties

Recent studies have highlighted this compound's potential in treating inflammatory diseases, particularly atopic dermatitis (AD). In a study involving NC/Nga mice, topical application of this compound alleviated AD-like symptoms by reducing eosinophil and mast cell infiltration into the skin. Furthermore, this compound downregulated inflammatory markers and cytokines associated with Th2 responses.

Key Findings:

- This compound reduces skin inflammation and enhances hydration.

- It modulates immune responses by inhibiting pathways like MAPK and NF-κB.

| Study | Method | Results |

|---|---|---|

| Topical application on mice | Decreased serum TARC, MDC, IgE levels | |

| Histopathological analysis | Reduced infiltration of inflammatory cells |

Anticancer Activity

This compound exhibits promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. Research indicates that this compound can suppress angiogenesis and tumor growth through its action on endothelial cells and breast epithelial cells.

Key Findings:

- This compound inhibits the proliferation of cancer cells via cell cycle arrest.

- It has demonstrated anti-angiogenic effects that could be beneficial in cancer treatment.

| Study | Method | Results |

|---|---|---|

| Cell culture assays | Inhibition of endothelial cell proliferation | |

| Amyloid-β aggregation studies | Modulation of aggregation pathways |

Formulation Development for Enhanced Delivery

Innovative formulations involving this compound have been developed to enhance its topical delivery. A study focused on creating a bentonite-based composite formulation that significantly improved the skin deposition of this compound compared to traditional suspensions.

Key Findings:

- The composite formulation showed higher release rates and improved skin penetration.

- Safety assessments confirmed the biocompatibility of the this compound-loaded formulations.

Mécanisme D'action

Orobol exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits casein kinase 1 epsilon by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets . This inhibition affects various cellular processes, including adipogenesis and inflammation .

Comparaison Avec Des Composés Similaires

Orobol est structurellement similaire à d'autres isoflavones telles que la génistéine, la daïdzéine et la tektogénine. il est unique en son genre par ses effets inhibiteurs puissants sur des kinases spécifiques et sa capacité à moduler le métabolisme lipidique . D'autres composés similaires comprennent :

Génistéine : Connu pour son activité œstrogénique et ses propriétés anticancéreuses.

Daïdzéine : Présente des effets anti-inflammatoires et antioxydants.

Tektogénine : Similaire à l'this compound en termes de structure, mais diffère par son activité biologique.

La combinaison unique de caractéristiques structurelles et d'activités biologiques d'this compound en fait un composé d'intérêt majeur dans divers domaines de la recherche.

Activité Biologique

Orobol, a derivative of the isoflavonoid genistein, has garnered attention for its diverse biological activities, particularly in the fields of obesity management, anti-inflammatory effects, and potential applications in skin health. This article compiles recent research findings, including case studies, data tables, and detailed analyses of this compound's mechanisms of action.

This compound exhibits its biological effects primarily through the inhibition of specific kinases and modulation of inflammatory pathways. Key mechanisms include:

- Inhibition of Casein Kinase 1 epsilon (CK1ε) : this compound binds competitively to CK1ε, which plays a crucial role in various cellular processes including metabolism and circadian rhythms. This inhibition has been linked to reduced adipocyte differentiation and proliferation, making this compound a candidate for obesity treatment .

- Anti-inflammatory Effects : In studies involving human keratinocytes (HaCaT cells), this compound significantly reduced the production of pro-inflammatory cytokines IL-6 and IL-1α induced by Propionibacterium acnes. This suggests potential applications in treating acne vulgaris by mitigating inflammation and hyperkeratinization .

- Anticancer Properties : this compound has demonstrated inhibitory effects on cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent. It affects cell cycle progression by arresting cells in the G1 phase .

Case Studies and Experimental Data

-

Anti-obesity Effects :

- In a study involving C57BL/6J mice fed a high-fat diet (HFD), this compound administration (10 mg/kg) led to a 17.3% reduction in body weight compared to control groups. It also significantly decreased visceral fat mass without altering food intake .

- The study indicated that this compound's effect on weight management might be attributed to its action on CK1ε, which regulates metabolic processes.

-

Skin Health :

- A study showed that 10 μM this compound effectively inhibited P. acnes-induced increases in IL-6 levels in HaCaT cells without cytotoxic effects. This positions this compound as a promising ingredient for topical applications aimed at reducing acne-related inflammation .

- Data from this study demonstrated that this compound not only reduced cytokine levels but also decreased keratinocyte proliferation as indicated by lower Ki67 expression .

- Kinase Profiling :

Table 1: Summary of Biological Activities of this compound

Propriétés

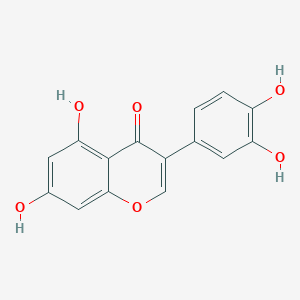

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of orobol?

A1: this compound has been shown to interact with multiple targets, including:

- Phosphatidylinositol 4-kinase (PI4K): this compound acts as a potent inhibitor of PI4K. [] This inhibition is thought to contribute to its anticancer activity. [, ]

- Tubulin: this compound can modulate tubulin polymerization and isotype expression, particularly suppressing beta 4a-tubulin. []

- Inflammatory mediators: this compound exhibits anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as IL-1α, IL-6, IL-4, IL-13, TNF-α, and IFN-γ. [, , ]

- Enzymes involved in oxidative stress: this compound displays antioxidant activity by scavenging free radicals [, ] and affecting the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). []

- Viral proteins: this compound has demonstrated antiviral activity against Vesicular Stomatitis Virus by inhibiting viral nucleic acid synthesis and G protein glycosylation. []

Q2: How does this compound's inhibition of PI4K affect cancer cells?

A2: Inhibition of PI4K by this compound has been linked to enhanced sensitivity of ovarian cancer cells to the chemotherapeutic agent cisplatin. [, ] This suggests a potential role for this compound in overcoming drug resistance in cancer treatment.

Q3: What is the significance of this compound's interaction with tubulin?

A3: this compound's influence on tubulin isotype expression and microtubule formation contributes to its ability to sensitize ovarian cancer cells to paclitaxel, another chemotherapeutic drug. [] By altering microtubule dynamics, this compound may enhance the efficacy of these anti-cancer agents.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, spectroscopic data including UV, IR, MS, and 1H NMR have been used to characterize and identify this compound in various studies. [, , , , , ]

Q6: Have there been computational studies on this compound?

A6: Yes, molecular docking studies have been performed with this compound to investigate its interactions with target proteins. These studies provide insights into potential binding mechanisms and aid in understanding its biological activity. [, ]

Q7: How does the structure of this compound relate to its activity?

A7: The number and position of hydroxyl groups on the isoflavone scaffold significantly influence this compound's biological activity. [, ] For example, the presence of a hydroxyl group at the 3' position contributes to its antioxidant and anti-angiogenic properties. []

Q8: What strategies can be used to enhance this compound's delivery to target tissues?

A8: Formulation into lipid nanoparticles, such as SLNs and NLCs, has shown promise for improving this compound's solubility, stability, and topical delivery to the skin. [, ] Further research is needed to explore targeted delivery strategies for other applications.

Q9: What in vitro models have been used to study this compound's effects?

A9: this compound has been investigated in various cell lines, including human ovarian carcinoma cells (2008, 2008/C13*5.25), [, ] human keratinocytes (HaCaT), [, ] human colon cancer cells (HT-29), [] murine microglial cells (BV-2), [] and human mammary epithelial cells (MCF-10A). [] These studies have revealed its anti-inflammatory, anti-cancer, and neuroprotective properties.

Q10: Has this compound's efficacy been demonstrated in animal models?

A10: Yes, studies using NC/Nga mice, a model for atopic dermatitis, have shown that topical application of this compound can alleviate skin lesions, inflammation, and transepidermal water loss. [] Further research in other animal models is necessary to explore its therapeutic potential for various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.